1-{1-[2-(1H-indol-1-yl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
Description
This compound features a benzothiadiazole-dione core substituted with a methyl group and a piperidine moiety linked to an indole ring via an acetyl group. The benzothiadiazole-dione scaffold is notable for its electron-deficient aromatic system, which may enhance binding interactions with biological targets, while the indole-piperidine-acetyl chain likely contributes to solubility and pharmacokinetic properties.
Properties
IUPAC Name |
2-indol-1-yl-1-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-23-20-8-4-5-9-21(20)26(30(23,28)29)18-11-14-24(15-12-18)22(27)16-25-13-10-17-6-2-3-7-19(17)25/h2-10,13,18H,11-12,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMBKUGBBWNXGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)CN4C=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{1-[2-(1H-indol-1-yl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole derivative, followed by the acylation of piperidine, and finally the formation of the benzothiadiazole ring. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This could include continuous flow reactors and automated synthesis systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
1-{1-[2-(1H-indol-1-yl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the indole and piperidine moieties, using reagents like halogens, alkylating agents, and nucleophiles
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-{1-[2-(1H-indol-1-yl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperidine and benzothiadiazole components contribute to the compound’s overall stability and bioavailability, enhancing its therapeutic potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 1-{1-[2-(1H-indol-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione ()
Key Differences :
- Core Structure: The target compound contains a benzothiadiazole-dione ring, whereas the analog in features an imidazolidine-dione core.
- Substituents : The trifluoroethyl group in the analog vs. the methyl group in the target compound. The CF₃ group enhances hydrophobicity and metabolic stability but may reduce solubility compared to the methyl group.
Molecular Properties :
| Property | Target Compound | Analog |
|---|---|---|
| Molecular Formula | C₂₀H₂₁N₃O₃S₂ | C₂₀H₂₁F₃N₄O₃ |
| Molecular Weight | ~439.5 g/mol | 422.4 g/mol |
| Key Functional Groups | Benzothiadiazole-dione, indole | Imidazolidine-dione, indole |
Implications : The benzothiadiazole-dione core may confer stronger interactions with polar enzyme active sites, while the imidazolidine-dione could improve membrane permeability due to reduced polarity .
Benzimidazole Derivatives ( and )
Compounds such as 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a) and 1-(4-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)piperidin-4-amine () share modular architectures with the target compound but differ in core heterocycles.
Comparison Highlights :
- Benzimidazole vs. Benzothiadiazole : Benzimidazole derivatives (e.g., 9a–9e in ) exhibit broad antimicrobial and anticancer activities due to their ability to intercalate DNA or inhibit kinases. In contrast, benzothiadiazole-dione systems are less explored but may target oxidative stress pathways or sulfotransferases.
- Synthetic Flexibility : The triazole-thiazole-acetamide linker in compounds allows for modular diversification, whereas the acetyl-piperidine-indole chain in the target compound offers fewer sites for derivatization.
Activity Data :
| Compound | Biological Activity () | Target Compound (Inferred) |
|---|---|---|
| 9c | Moderate α-glucosidase inhibition | Unknown (structural focus) |
| 9d | Antifungal (C. albicans) | Potential neuroinflammation |
The target compound’s indole and piperidine groups suggest possible CNS activity, contrasting with the antimicrobial focus of benzimidazole derivatives .
Indole-Piperidine Hybrids ()
Example : 1-(2-Phenyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione.
Structural Parallels :
Pharmacokinetic Insights :
- The acetyl spacer in the target compound may reduce metabolic cleavage compared to the ethanedione group, improving bioavailability .
Table 1: Comparative Analysis of Key Compounds
Biological Activity
The compound 1-{1-[2-(1H-indol-1-yl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione (CAS Number: 2097892-85-6) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 365.41 g/mol. The structure features an indole moiety linked to a piperidine ring and a benzothiadiazole derivative, which are known for their diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The indole and piperidine components are known to influence neurotransmitter systems and cellular signaling pathways.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity: The compound may act as an inhibitor for enzymes involved in critical metabolic pathways.
- Receptor Modulation: It could bind to specific receptors, influencing physiological responses.
- Induction of Apoptosis: Similar compounds have shown the ability to induce programmed cell death in cancer cells.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
Anticancer Activity
Studies have demonstrated that derivatives of indole and piperidine possess significant anticancer properties. For instance:
- Cell Viability Assays: In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) have shown that compounds with similar structures can induce apoptosis and inhibit cell proliferation. For example, related compounds have shown IC50 values in the low micromolar range against these cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 7d | HeLa | 0.52 |
| Compound 7d | MCF-7 | 0.34 |
| Compound 7d | HT-29 | 0.86 |
Neuroprotective Effects
Indole derivatives are also noted for their neuroprotective effects. They may help in mitigating neurodegenerative conditions by:
- Reducing oxidative stress.
- Modulating neurotransmitter levels.
Case Studies
Several studies have investigated the biological activity of related compounds:
-
Indole-based Compounds in Cancer Therapy:
A study reported the synthesis and evaluation of indole derivatives that showed potent antiproliferative effects against various cancer cell lines. The mechanism involved G2/M phase arrest and tubulin polymerization inhibition . -
Antimicrobial Activity:
Some indole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, compounds were tested against Staphylococcus aureus and MRSA, showing minimum inhibitory concentrations (MIC) in the low microgram per milliliter range . -
Biofilm Inhibition:
Certain synthesized compounds were evaluated for their ability to prevent biofilm formation in bacterial cultures, indicating potential applications in treating biofilm-associated infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
